Cas no 1387575-89-4 (4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid)

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid

- Benzoic acid, 4-methoxy-3-(2-methyl-4-thiazolyl)-

-

- インチ: 1S/C12H11NO3S/c1-7-13-10(6-17-7)9-5-8(12(14)15)3-4-11(9)16-2/h3-6H,1-2H3,(H,14,15)

- InChIKey: JSPGMZDKTIXFEG-UHFFFAOYSA-N

- SMILES: C(O)(=O)C1=CC=C(OC)C(C2=CSC(C)=N2)=C1

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM501800-1g |

4-Methoxy-3-(2-methylthiazol-4-yl)benzoicacid |

1387575-89-4 | 97% | 1g |

$568 | 2022-09-29 |

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acidに関する追加情報

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic Acid: A Comprehensive Overview

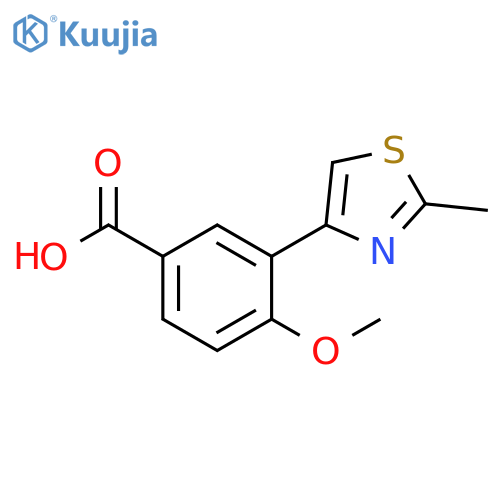

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid, also known by its CAS number 1387575-89-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This benzoic acid derivative has garnered attention due to its unique structural features and potential applications in drug discovery and development. The molecule consists of a benzoic acid backbone with a methoxy group at the 4-position and a 2-methyl-thiazol-4-yl substituent at the 3-position, which contributes to its distinctive chemical properties.

The synthesis of 4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation, thiazole ring formation, and subsequent functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and environmental impact. These developments highlight the compound's versatility as a building block in medicinal chemistry.

Recent studies have explored the biological activity of 4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid, particularly its potential as an anti-inflammatory and antioxidant agent. Researchers have demonstrated that the compound exhibits significant inhibitory effects on pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a promising candidate for treating inflammatory diseases. Additionally, its ability to scavenge free radicals suggests applications in combating oxidative stress-related disorders.

The structural uniqueness of 1387575-89-4 lies in its thiazole ring, which is known for its stability and ability to participate in hydrogen bonding. This feature enhances the compound's bioavailability and pharmacokinetic properties, making it an attractive lead molecule for drug design. Furthermore, computational studies have revealed that the compound can interact with key protein targets involved in inflammatory pathways, providing insights into its mechanism of action.

In terms of applications, 4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid has been explored as a precursor for developing more potent derivatives with enhanced therapeutic effects. For instance, modifications to the methoxy group or the thiazole substituent have been shown to improve the compound's selectivity and efficacy in preclinical models. These findings underscore the importance of structural optimization in drug discovery.

The environmental impact of synthesizing and using 1387575-89-4 has also been a topic of recent research. Green chemistry approaches, such as using biodegradable solvents and minimizing waste generation, have been proposed to enhance the sustainability of its production processes. These efforts align with global initiatives to promote eco-friendly chemical practices.

In conclusion, 4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid, or CAS number 1387575-89_

1387575-89-4 (4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid) Related Products

- 2227660-57-1((2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol)

- 1443343-55-2(cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol)

- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)

- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)

- 79313-01-2(2-(Bromomethyl)-4,6-dimethylpyridine)

- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)

- 1202063-27-1(D-Alanine-D4)

- 1369012-69-0(1-(4-bromothiophen-2-yl)cyclopropylmethanamine)

- 1179928-66-5(1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one)

- 428482-36-4(2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid)